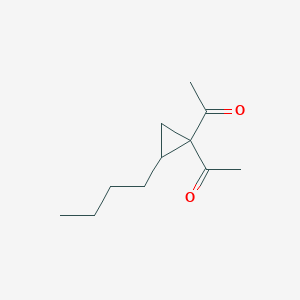
1,1'-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The cyclopropane ring imparts unique chemical properties, making it a subject of scientific research.
準備方法
The synthesis of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Butyl Substitution:
Ethanone Formation: The final step involves the formation of the ethanone groups through a series of oxidation and reduction reactions.
Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the synthesis process.
化学反応の分析
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
作用機序
The mechanism by which 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups attached to the cyclopropane ring, making it more acidic and reactive.
Cyclopropylmethyl ketone: This compound contains a cyclopropane ring attached to a methyl ketone group, exhibiting different reactivity and stability compared to 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one).
The uniqueness of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) lies in its specific substitution pattern and the presence of ethanone groups, which impart distinct chemical and physical properties.
特性
CAS番号 |
90284-94-9 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
1-(1-acetyl-2-butylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-10-7-11(10,8(2)12)9(3)13/h10H,4-7H2,1-3H3 |
InChIキー |
SNUDIOJWVQJRGO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC1(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
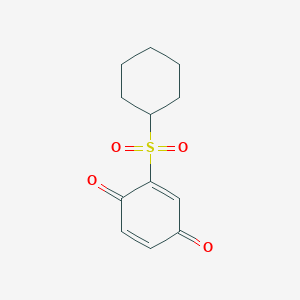
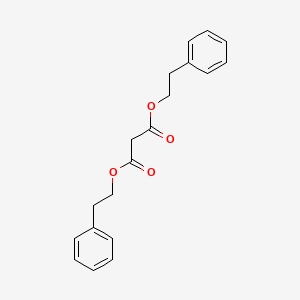
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
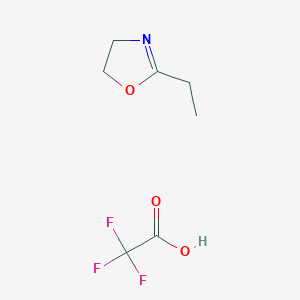
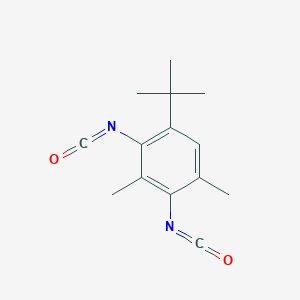
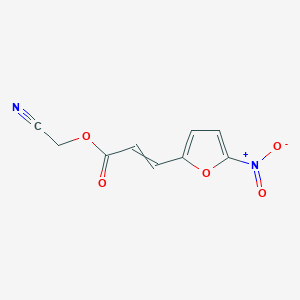
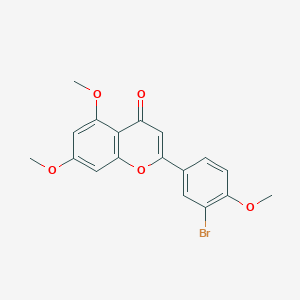
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
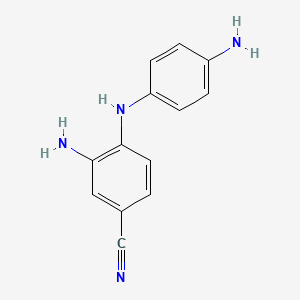
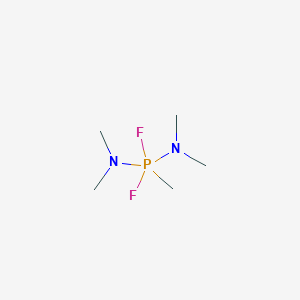
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
